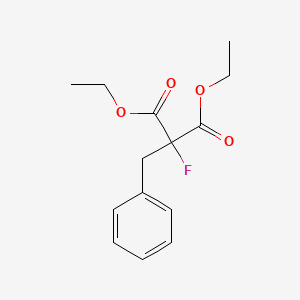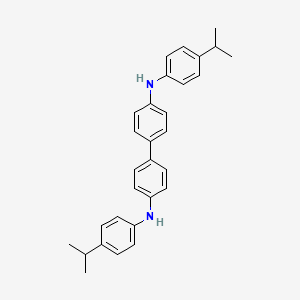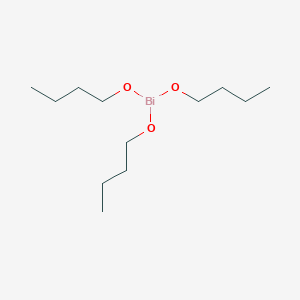
Bismuth n-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth n-butoxide is an organometallic compound that features bismuth in its +3 oxidation state. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bismuth atoms bonded to n-butoxide groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth n-butoxide can be synthesized through several methods. One common approach involves the reaction of bismuth(III) chloride with sodium n-butoxide in an organic solvent such as toluene. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
BiCl3+3NaO-n-Bu→Bi(O-n-Bu)3+3NaCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bismuth n-butoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce bismuth hydroxide and n-butanol.
Substitution: It can participate in substitution reactions where the n-butoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete decomposition.
Substitution: Various ligands such as halides, phosphines, and amines can be used in substitution reactions.
Major Products
Oxidation: Bismuth oxides (e.g., Bi2O3).
Hydrolysis: Bismuth hydroxide and n-butanol.
Substitution: Bismuth complexes with different ligands.
Scientific Research Applications
Bismuth n-butoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing compounds and materials. It also serves as a catalyst in various organic reactions.
Biology: this compound is explored for its potential antimicrobial properties and its role in biological imaging.
Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of gastrointestinal disorders.
Industry: It is used in the production of bismuth-based coatings, ceramics, and electronic materials.
Mechanism of Action
The mechanism of action of bismuth n-butoxide involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. In biological systems, this compound can disrupt microbial cell walls and inhibit enzyme activity, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Bismuth(III) oxide
- Bismuth(III) chloride
- Bismuth(III) nitrate
- Bismuth(III) acetate
Uniqueness
Bismuth n-butoxide is unique due to its organometallic nature and the presence of n-butoxide groups. This gives it distinct reactivity and solubility properties compared to other bismuth compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H27BiO3 |
|---|---|
Molecular Weight |
428.32 g/mol |
IUPAC Name |
tributoxybismuthane |
InChI |
InChI=1S/3C4H9O.Bi/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
YARYADVWFXCHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Bi](OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


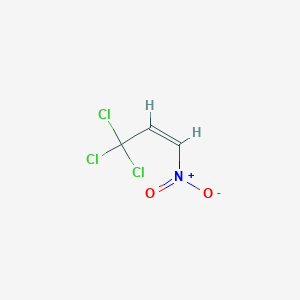
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
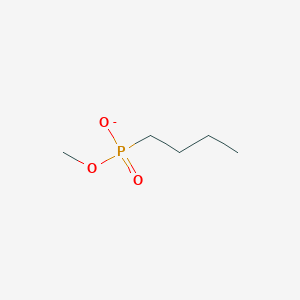

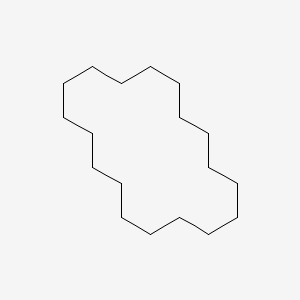
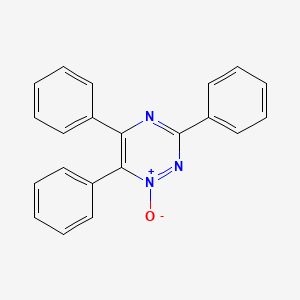
![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)

![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)

